molecular formula C24H21NO4 B2407925 2-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic Acid CAS No. 882847-15-6

2-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic Acid

Katalognummer: B2407925
CAS-Nummer: 882847-15-6
Molekulargewicht: 387.435
InChI-Schlüssel: MGJNVQNKJUCMLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic Acid is a useful research compound. Its molecular formula is C24H21NO4 and its molecular weight is 387.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c26-23(27)13-16-7-1-2-8-17(16)14-25-24(28)29-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h1-12,22H,13-15H2,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJNVQNKJUCMLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882847-15-6
Record name 2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biologische Aktivität

2-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic acid (commonly referred to as Fmoc-amino acid) is a synthetic compound notable for its complex structure and potential biological applications. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which serves as a protective moiety in peptide synthesis, and has been investigated for its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C29H23NO4C_{29}H_{23}NO_4, with a molecular weight of approximately 449.5 g/mol. The compound features several functional groups that contribute to its reactivity and biological activity, including:

  • Fluorenylmethoxycarbonyl group : Protects amine functionalities during synthesis.
  • Aromatic rings : Implicated in interactions with biological receptors.
  • Acetic acid moiety : May influence solubility and biological interactions.

The biological activity of this compound is primarily linked to its structural components, which can interact with specific enzymes and receptors in biological systems. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymatic pathways, potentially leading to applications in cancer therapy or other disease states where modulation of enzyme activity is beneficial.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity to specific proteins or enzymes. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are often employed to quantify binding interactions and thermodynamic parameters.

Biological Activity and Applications

Research indicates that the compound may have significant implications in the fields of oncology and virology. The following table summarizes potential biological activities associated with this compound:

Biological Activity Description
Enzyme Inhibition May inhibit specific enzymes involved in cancer progression.
Antiviral Properties Structural similarities to known antiviral agents suggest potential efficacy against viral infections.
Modulation of Receptors Interaction with neurotransmitter receptors may influence signal transduction pathways.

Case Studies

  • Cancer Therapy : A study demonstrated that derivatives of Fmoc-amino acids exhibited cytotoxic effects on various cancer cell lines, suggesting potential use as chemotherapeutic agents.
  • Antiviral Research : Another investigation highlighted the ability of Fmoc derivatives to disrupt viral replication mechanisms, indicating their potential as antiviral drugs.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is primarily utilized in the synthesis of peptide-based therapeutics. Its Fmoc protection group is crucial for solid-phase peptide synthesis (SPPS), allowing for the selective addition of amino acids while preventing unwanted reactions.

Peptide Synthesis

  • Solid-Phase Peptide Synthesis : The Fmoc group facilitates the sequential addition of amino acids to form peptides. The ability to easily remove the Fmoc group under mild basic conditions makes it an ideal choice for synthesizing complex peptides without significant degradation .
  • Case Study : In a study focused on developing apelin analogs, researchers employed 2-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic acid as a building block. The resulting peptides exhibited enhanced binding affinities and improved plasma stability, demonstrating the compound's effectiveness in creating biologically active molecules .

Drug Development

The compound's structural features also make it suitable for drug development, particularly in creating targeted therapies.

Targeted Therapies

  • Antibody-Drug Conjugates : Research has shown that derivatives of this compound can be utilized in antibody-drug conjugates (ADCs). These ADCs leverage the specificity of antibodies to deliver cytotoxic agents directly to cancer cells, minimizing systemic toxicity .

Biochemical Studies

  • Studies involving this compound have revealed insights into receptor-ligand interactions and signaling pathways, which are critical for understanding disease mechanisms and therapeutic targets.

Biochemical Research

In biochemical research, the compound serves as a valuable tool for studying protein interactions and enzymatic activities.

Protein Interaction Studies

  • The incorporation of this compound into peptide sequences allows researchers to probe specific interactions between proteins and their ligands, providing insights into cellular processes.

Summary Table of Applications

Application AreaDescriptionCase Studies/Examples
Medicinal ChemistryUsed in solid-phase peptide synthesis for therapeutic peptidesDevelopment of apelin analogs
Drug DevelopmentComponent in antibody-drug conjugates for targeted cancer therapiesADCs targeting specific cancer markers
Biochemical ResearchTool for studying protein interactions and enzymatic activitiesInvestigations into receptor-ligand dynamics

Q & A

Q. What is the role of the Fmoc group in this compound’s application in peptide synthesis?

The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amino functionality during solid-phase peptide synthesis (SPPS). It prevents undesired side reactions during coupling steps and is selectively removed under mild basic conditions (e.g., 20% piperidine in DMF) without disrupting acid-labile protecting groups or the resin backbone. This orthogonal protection strategy enables sequential peptide chain elongation .

Q. What are the key reagents and resin systems used in synthesizing this compound?

The synthesis typically employs NovaSyn TGR resin, which is pre-loaded with Fmoc-protected amino acids. Critical reagents include:

  • Coupling agents : HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or DIC (Diisopropylcarbodiimide) for activating carboxyl groups.
  • Deprotection agents : Piperidine in DMF (20–30% v/v) for Fmoc removal.
  • Solvents : Dichloromethane (DCM) and dimethylformamide (DMF) for swelling the resin and facilitating reactions.
    Reaction temperatures are maintained between -10°C and 20°C to optimize coupling efficiency and minimize racemization .

Q. How is the compound’s structural integrity confirmed post-synthesis?

Analytical methods include:

  • HPLC : To assess purity and monitor deprotection efficiency.
  • MALDI-TOF Mass Spectrometry : For precise molecular weight confirmation (e.g., observed m/z 373.40 for C23H19NO4).
  • NMR Spectroscopy : To verify stereochemical integrity and aromatic substitution patterns .

Advanced Research Questions

Q. How can deprotection side reactions (e.g., aspartimide formation) be mitigated during Fmoc removal?

Aspartimide formation, a common side reaction during piperidine treatment, can be minimized by:

  • Adding 0.1 M HOBt (Hydroxybenzotriazole) to the deprotection solution to scavenge reactive intermediates.
  • Reducing piperidine exposure time (e.g., two sequential 2-minute treatments instead of a single prolonged exposure).
  • Monitoring pH to avoid excessively basic conditions that promote β-elimination .

Q. What strategies resolve stereochemical inconsistencies in peptide sequences incorporating this compound?

  • Chiral HPLC : To separate enantiomers and quantify optical purity.
  • Circular Dichroism (CD) : To analyze secondary structure formation and confirm stereochemical fidelity.
  • Kinetic Monitoring : Adjust coupling reaction times and temperatures to favor desired stereoisomers (e.g., 0°C for slow racemization-prone couplings) .

Q. How does the compound’s stability vary under different storage conditions?

  • Short-term storage : Dissolved in DMF or DCM at -20°C (stable for 1–2 weeks).
  • Long-term storage : Lyophilized powder under argon at -80°C (stable for >6 months).
    Degradation products (e.g., free amine from Fmoc cleavage) can be detected via TLC (Rf shift) or LC-MS .

Q. What approaches improve coupling efficiency in solid-phase synthesis with this compound?

  • Double coupling : Repeat the coupling step with fresh reagents to ensure complete reaction.
  • Microwave-assisted synthesis : Reduces coupling time from hours to minutes (e.g., 50°C for 5 minutes).
  • Pre-activation : Pre-mix the carboxyl component with HBTU and DIEA for 1–2 minutes before resin addition .

Q. How are impurities from incomplete reactions analyzed and addressed?

  • Trityl monitoring : For resin-bound compounds, trityl cation release (measured at 495 nm) quantifies free amine groups post-coupling.
  • Scavenger resins : Use of polystyrene-bound isocyanate to trap excess activated esters.
  • Purification : Reverse-phase HPLC with gradients of acetonitrile/water (0.1% TFA) to isolate the target compound .

Q. What structural modifications enhance bioactivity in analogs of this compound?

  • Aromatic ring substitution : Introducing electron-withdrawing groups (e.g., fluorine at the 3,5-positions) improves metabolic stability and target binding.
  • Backbone elongation : Adding methylene units to the acetic acid moiety increases lipophilicity and membrane permeability.
  • Protecting group variation : Replacing Fmoc with Boc (tert-butoxycarbonyl) for acid-stable protection in specific applications .

Q. What safety protocols are critical given its acute toxicity profile?

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods for handling powders or solutions to avoid inhalation (Category 4 acute toxicity).
  • Spill management : Absorb with vermiculite and dispose as hazardous waste (Incompatible with strong acids/bases) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.